molecular formula C22H23N3O4 B2905395 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 942007-67-2

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2905395
CAS No.: 942007-67-2
M. Wt: 393.443
InChI Key: UETFCFNYIXWXCS-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound with the molecular formula C22H23N3O4 and a molecular weight of 393.443 g/mol. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. The compound also features ethoxy and methoxy substituents on the phenyl rings, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond by reacting the pyridazinone derivative with 2-methoxybenzylamine in the presence of coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.

    Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, increasing acetylcholine levels in the brain and improving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide include other pyridazinone derivatives with varying substituents. These compounds share a common pyridazinone core but differ in their biological activities and chemical properties. Some examples include:

    3-(4-methoxyphenyl)-6-oxopyridazin-1-yl derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.

    Pyridazinone-based acetylcholinesterase inhibitors: These compounds are studied for their potential in treating neurodegenerative diseases and have different substituents on the pyridazinone ring.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-18-10-8-16(9-11-18)19-12-13-22(27)25(24-19)15-21(26)23-14-17-6-4-5-7-20(17)28-2/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETFCFNYIXWXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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